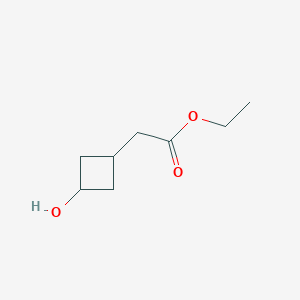

Ethyl 2-(3-hydroxycyclobutyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

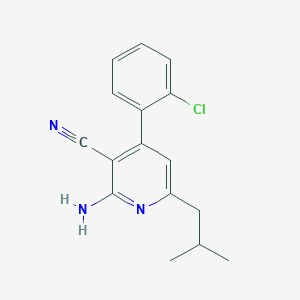

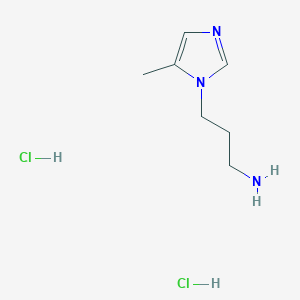

Ethyl 2-(3-hydroxycyclobutyl)acetate is a chemical compound with the molecular formula C8H14O3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-hydroxycyclobutyl)acetate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-(3-hydroxycyclobutyl)acetate is a liquid at room temperature . It has a molecular weight of 158.2 . Unfortunately, other specific physical and chemical properties such as boiling point, solubility, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 2-(3-hydroxycyclobutyl)acetate serves as a precursor or intermediate in the synthesis of complex molecules. For instance, it has been involved in the synthesis of novel coumarin derivatives with potential antimicrobial activities. These derivatives were synthesized through a series of reactions, starting with key intermediates, and were fully characterized using NMR, IR, and HRMS, showing significant antimicrobial properties against various bacterial and fungal strains (Medimagh-Saidana et al., 2015). Additionally, it plays a role in cyclisation mechanisms, such as in the formation of ethyl 9,11-dimethoxy indolo[2,3-c]quinoline-6-carboxylates, where its structure and reactivity were crucial for understanding the cyclisation process (Clayton et al., 2007).

Biological Activity

Compounds synthesized from Ethyl 2-(3-hydroxycyclobutyl)acetate have been evaluated for various biological activities. For example, triterpene acids isolated from Lagerstroemia speciosa leaves, with Ethyl 2-(3-hydroxycyclobutyl)acetate as part of the synthetic pathway, showed potential antidiabetic activity through α-glucosidase and α-amylase inhibition assays (Hou et al., 2009). Another study synthesized novel 6-benzyluracil analogues with potent anti-HIV-1 activity, where Ethyl 2-(3-hydroxycyclobutyl)acetate derivatives played a key role in the synthesis process (Danel et al., 1996).

Material Science and Enzymatic Studies

In material science and industrial applications, Ethyl 2-(3-hydroxycyclobutyl)acetate has contributed to the development of membrane reactors for kinetic resolution, showing its importance in the efficient production of intermediates for pharmaceutical applications (Liese et al., 2002). Moreover, its role in the synthesis of photophysically active compounds, like new C∧N∧C bis-cyclometalated platinum(II) complexes, highlights its utility in creating materials with specific optical properties (Fuertes et al., 2012).

Wirkmechanismus

Target of Action

Ethyl 2-(3-hydroxycyclobutyl)acetate is a chemical compound with the CAS Number: 1408075-22-8 The primary targets of this compound are currently not well-documented in the available literature

Mode of Action

The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

Acetate is metabolized by bacteria and human cells, and it plays a role in bacterial cells and human immune function . .

Pharmacokinetics

Some physicochemical properties of the compound have been reported . It has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.09, indicating its lipophilicity

Safety and Hazards

Ethyl 2-(3-hydroxycyclobutyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken . The compound is associated with warnings for acute toxicity, skin corrosion/irritation, and specific target organ toxicity .

Eigenschaften

IUPAC Name |

ethyl 2-(3-hydroxycyclobutyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEZUPSKZQQURH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214344 |

Source

|

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-hydroxycyclobutyl)acetate | |

CAS RN |

1408075-71-7 |

Source

|

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2998784.png)

![3-(3-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2998785.png)

![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)

![6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2998789.png)

![2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2998791.png)

![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)

![N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2998799.png)

![1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2998800.png)